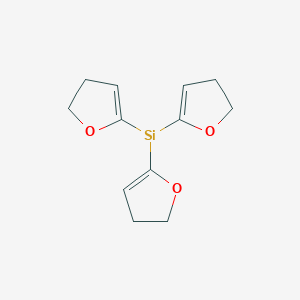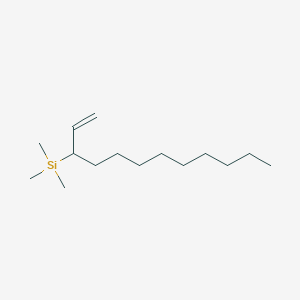
Silane, (1-ethenyldecyl)trimethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Silane, (1-ethenyldecyl)trimethyl- is an organosilicon compound that features a silicon atom bonded to three methyl groups and a 1-ethenyldecyl group. This compound is part of the broader class of silanes, which are compounds containing silicon-hydrogen bonds. Silanes are known for their versatility in various chemical reactions and applications, particularly in the fields of materials science and organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (1-ethenyldecyl)trimethyl- typically involves the hydrosilylation of alkenes. This process includes the addition of a silicon-hydrogen bond across a carbon-carbon double bond. The reaction is often catalyzed by transition metals such as platinum, rhodium, or palladium. The general reaction conditions include:
Catalyst: Platinum-based catalysts like Karstedt’s catalyst.
Solvent: Non-polar solvents such as toluene or hexane.
Temperature: Typically conducted at room temperature or slightly elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of Silane, (1-ethenyldecyl)trimethyl- may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of robust catalysts and optimized reaction conditions allows for high yields and purity of the final product.
化学反应分析
Types of Reactions
Silane, (1-ethenyldecyl)trimethyl- undergoes various types of chemical reactions, including:
Oxidation: The silicon-hydrogen bond can be oxidized to form silanols.
Reduction: It can act as a reducing agent in certain organic transformations.
Substitution: The silicon atom can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as halides or alkoxides.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Corresponding reduced organic compounds.
Substitution: Various organosilicon derivatives.
科学研究应用
Silane, (1-ethenyldecyl)trimethyl- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in hydrosilylation reactions.
Biology: Employed in the modification of biomolecules for improved stability and functionality.
Medicine: Investigated for its potential in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of advanced materials such as coatings, adhesives, and sealants.
作用机制
The mechanism by which Silane, (1-ethenyldecyl)trimethyl- exerts its effects involves the formation of silicon-carbon bonds through hydrosilylation. The silicon atom’s ability to stabilize positive charges through hyperconjugation and its affinity for oxygen and fluorine atoms make it a versatile reagent in various chemical transformations. The molecular targets and pathways involved include the activation of alkenes and the stabilization of reactive intermediates.
相似化合物的比较
Similar Compounds
Trimethylsilane: Contains three methyl groups bonded to silicon.
Triethylsilane: Contains three ethyl groups bonded to silicon.
Vinyltrimethylsilane: Contains a vinyl group bonded to silicon.
Uniqueness
Silane, (1-ethenyldecyl)trimethyl- is unique due to the presence of the 1-ethenyldecyl group, which imparts distinct reactivity and properties compared to other silanes. This structural feature allows for specific applications in organic synthesis and materials science that are not achievable with simpler silanes.
属性
CAS 编号 |
91899-34-2 |
|---|---|
分子式 |
C15H32Si |
分子量 |
240.50 g/mol |
IUPAC 名称 |
dodec-1-en-3-yl(trimethyl)silane |
InChI |
InChI=1S/C15H32Si/c1-6-8-9-10-11-12-13-14-15(7-2)16(3,4)5/h7,15H,2,6,8-14H2,1,3-5H3 |
InChI 键 |
FCZQYUUSFGITBL-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCC(C=C)[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2H-1-Benzopyran-2-one, 3-[3-(4-chlorophenyl)-1-oxo-2-propenyl]-](/img/structure/B14370483.png)
![2-[(4-Chloro-3-methyl-1,2-oxazol-5-yl)methoxy]phenol](/img/structure/B14370499.png)

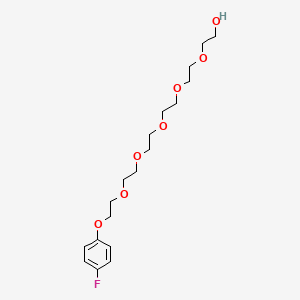
![2-Chloro-5-[(3-iodoprop-2-yn-1-yl)oxy]-4-methoxypyrimidine](/img/structure/B14370513.png)
![4-[(2-Methoxyphenyl)methoxy]butan-2-one](/img/structure/B14370517.png)
![2-Diazonio-1-[2-(methoxycarbonyl)-5-nitrophenyl]ethen-1-olate](/img/structure/B14370521.png)
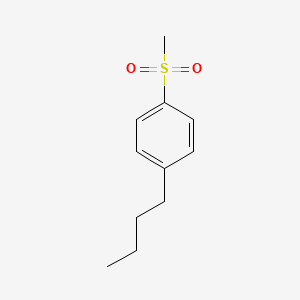
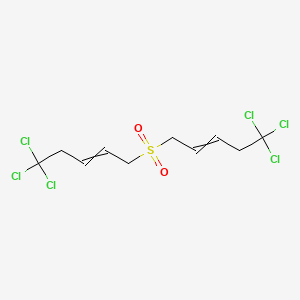
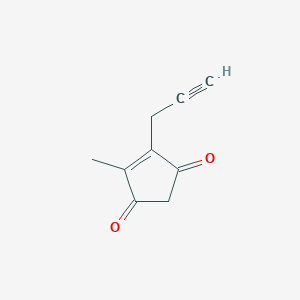
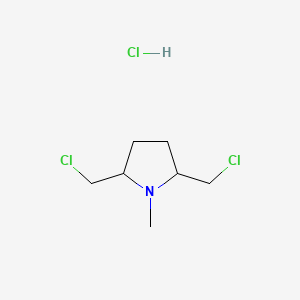
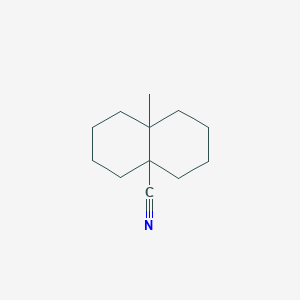
![1,1'-Methylenebis[2-(dodecyloxy)benzene]](/img/structure/B14370549.png)
